Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural Significance of Fused Bicyclic Heterocyclic Systems
The pyrazolo[1,5-a]pyrimidine scaffold represents a paradigmatic example of fused bicyclic heterocyclic systems that have revolutionized modern medicinal chemistry. This structural motif constitutes a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings in a condensed arrangement. The fused nature of this bicyclic system creates a bridgehead configuration where two rings share two adjacent atoms, establishing a covalent bond between the bridgehead atoms and resulting in enhanced molecular rigidity compared to their individual component rings.
Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds. The significance of the pyrazolo[1,5-a]pyrimidine framework lies in its classification as a privileged scaffold for combinatorial library design, where its synthetic versatility permits extensive structural modifications throughout its periphery. The electron distribution within the fused system creates distinct regions of electrophilic and nucleophilic character, enabling diverse chemical transformations that can be exploited for the development of bioactive compounds.
The structural characteristics of ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate exemplify the complexity achievable within this framework. The compound incorporates multiple substituents strategically positioned to optimize both chemical stability and biological activity. The ethyl carboxylate group at position 6 provides both hydrogen bonding capacity and lipophilic character, while the cyclopropyl substituent at position 7 introduces conformational constraints that can enhance binding selectivity to biological targets.
Historical Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery
The historical development of pyrazolo[1,5-a]pyrimidine derivatives in pharmaceutical chemistry demonstrates a progressive understanding of structure-activity relationships and synthetic methodologies. Since the 1980s, researchers have recognized the exceptional potential of this scaffold in developing drug-like candidates with broad medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and corticotropin-releasing factor antagonists. The evolution of synthetic strategies has been particularly noteworthy, with traditional approaches involving the construction of the pyrimidine ring through interaction of aminopyrazoles with various 1,3-biselectrophilic compounds such as beta-dicarbonyls, beta-enaminones, beta-haloenones, and beta-ketonitriles.
The biocompatibility and lower toxicity levels of pyrazolo[1,5-a]pyrimidine derivatives have facilitated their progression to commercial pharmaceutical molecules. Notable examples include Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin, each demonstrating specific therapeutic applications ranging from sedative effects to diabetes management. The structural diversity achievable within this framework has enabled medicinal chemists to fine-tune pharmacological properties through systematic structural modifications.
Recent advances in synthetic methodologies have expanded the accessibility of pyrazolo[1,5-a]pyrimidine derivatives, with researchers developing more efficient protocols that minimize synthesis pathways, employ cost-effective reagents, and reduce waste production. The emergence of copper-catalyzed synthesis approaches has further enhanced the synthetic versatility of these compounds, enabling the preparation of libraries with diverse substitution patterns. These developments have been particularly important for compounds like this compound, where multiple functional groups require careful consideration of reaction conditions and synthetic sequence.
Table 1: Key Pyrazolo[1,5-a]pyrimidine Pharmaceutical Compounds
| Compound Name | Therapeutic Application | Year Introduced | Key Structural Features |
|---|---|---|---|
| Zaleplon | Sedative/Hypnotic | 1999 | Pyrazolo[1,5-a]pyrimidine core |
| Indiplon | Sleep Disorder Treatment | 2006 (withdrawn) | Modified pyrazolo scaffold |
| Anagliptin | Diabetes Management | 2012 | DPP-4 inhibitor activity |
| Dorsomorphin | Research Tool | 2008 | BMP signaling inhibitor |
Role of Ethyl 7-Cyclopropyl-2-Phenyl Substituents in Bioactive Compound Design
The specific substitution pattern observed in this compound reflects sophisticated principles of molecular design aimed at optimizing biological activity and pharmacological properties. The incorporation of a cyclopropyl group at position 7 represents a strategic choice in medicinal chemistry, as this three-membered ring introduces significant conformational rigidity and unique electronic properties due to its strained nature. Research has demonstrated that cyclopropyl substituents can enhance binding affinity to biological targets while providing metabolic stability advantages through reduced susceptibility to certain enzymatic transformations.
The phenyl substituent at position 2 contributes essential aromatic character and potential for pi-pi stacking interactions with biological targets. This aromatic ring system can participate in hydrophobic interactions and provides a platform for additional functionalization if required for specific applications. The planar nature of the phenyl group maintains the overall planarity of the molecule, which is often crucial for optimal binding to protein active sites and receptor interfaces.
The ethyl carboxylate functionality at position 6 serves multiple purposes in the molecular design. This ester group provides both hydrophilic character through the carbonyl oxygen atoms and lipophilic character through the ethyl chain, creating an optimal balance for cellular permeability and aqueous solubility. The carboxylate group can also serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. Additionally, the ester functionality provides a site for potential metabolic transformation, which can be advantageous for prodrug design strategies.
Table 2: Molecular Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂ | Balanced heteroatom content |
| Molecular Weight | 307.35 g/mol | Optimal for drug-like properties |
| CAS Number | 1245808-03-0 | Unique chemical identifier |
| InChI Key | TYZXAGOENZWTGF-UHFFFAOYSA-N | Structural verification |
The synergistic effect of these substituents creates a compound with enhanced structural diversity compared to simpler pyrazolo[1,5-a]pyrimidine derivatives. Studies of related compounds have shown that the presence of ethyl carboxylate groups can lead to notable increases in cytotoxic activity against various cancer cell lines, particularly when combined with other functional groups that enhance target selectivity. The specific combination of cyclopropyl, phenyl, and ethyl carboxylate substituents in this compound represents an optimized balance of physicochemical properties that can be exploited for various biomedical applications.
The design principles exemplified by this compound align with contemporary approaches to drug discovery that emphasize the importance of molecular complexity in achieving selectivity and efficacy. The compound demonstrates how strategic substitution of the pyrazolo[1,5-a]pyrimidine scaffold can yield molecules with enhanced potential for therapeutic applications while maintaining synthetic accessibility and structural stability.
Properties
IUPAC Name |
ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-18(22)14-11-19-16-10-15(12-6-4-3-5-7-12)20-21(16)17(14)13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXAGOENZWTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Preparation of β-Keto Esters : The synthesis begins with the preparation of β-keto esters, which are crucial intermediates. These can be obtained through the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of a base.
Preparation of 5-Amino-3-Arylpyrazoles : The next step involves the synthesis of 5-amino-3-arylpyrazoles. This can be achieved by reacting arylhydrazines with appropriate pyrazole precursors.
Condensation Reaction
Step 1 : The prepared β-keto ester is then condensed with the 5-amino-3-arylpyrazole in a suitable solvent under reflux conditions. This step forms the pyrazolo[1,5-a]pyrimidine ring.
Step 2 : The resulting compound is further modified to introduce the cyclopropyl and phenyl groups at the desired positions. This may involve additional steps such as alkylation or arylation reactions.
Final Modification
- The final step involves the introduction of the ethyl carboxylate group at the 6-position of the pyrimidine ring. This can be achieved through esterification reactions.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield |
|---|---|---|
| Condensation | Reflux, solvent | 70-80% |
| Cyclopropylation | Alkylation conditions | 60-70% |
| Phenyl Introduction | Arylation conditions | 80-90% |
| Esterification | Esterification conditions | 90-95% |
Research Findings and Challenges
While specific studies on this compound are limited, related pyrazolo[1,5-a]pyrimidines have been extensively researched for their pharmacological relevance. Challenges in the synthesis often include achieving high yields and purity, especially during the condensation and modification steps.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential in treating various conditions due to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, showed potent activity against several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been noted to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases such as arthritis.
- A case study highlighted the compound's ability to downregulate pro-inflammatory cytokines in animal models, indicating its therapeutic potential in managing chronic inflammatory conditions .
Neurological Applications
There is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
- In a recent experimental study, the compound demonstrated protective effects against neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
Case Studies
Several case studies have illustrated the effectiveness of this compound in various therapeutic areas:
Mechanism of Action
The mechanism by which Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Key Observations :
Structural and Crystallographic Comparisons
The pyrazolo[1,5-a]pyrimidine ring system adopts distinct conformations based on substituents:
Analysis :
Physicochemical Properties
Implications :
- The cyclopropyl group in the target compound likely reduces solubility, necessitating formulation optimization for in vivo studies.
- Amino and cyano substituents () improve solubility, making them preferable for oral administration.
Biological Activity
Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1245808-03-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₈H₁₇N₃O₂
- Molecular Weight : 307.35 g/mol
- CAS Number : 1245808-03-0
- MDL Number : MFCD15976350
- Hazard Classification : Irritant
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. The synthetic pathways often utilize cyclization reactions and functional group modifications to achieve the desired structure. The detailed synthesis methods are documented in various studies, emphasizing the importance of optimizing conditions for yield and purity.
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit anticancer properties due to their ability to inhibit specific protein kinases involved in cancer progression. For instance, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). However, studies specifically targeting this compound have yet to demonstrate significant cytotoxicity within the tested concentration ranges, indicating a need for further investigation into its mechanism of action and potential modifications to enhance efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs) and other enzymes critical for cell cycle regulation. However, preliminary studies suggest that this compound may not effectively inhibit these kinases compared to other derivatives in its class .
Case Studies
Several case studies highlight the biological activity of related pyrazolo[1,5-a]pyrimidines:
- Study on Anticancer Activity :
- Enzyme Inhibition Study :
Q & A
Basic: What synthetic strategies are recommended for preparing Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted β-keto esters with aminotetrazoles or aminopyrazoles under reflux conditions. A validated protocol involves:
- Step 1: Reacting ethyl 4-cyclopropyl-3-oxobutanoate with phenyl-substituted aldehydes (e.g., benzaldehyde derivatives) and 5-aminotetrazole in ethanol at 80°C for 12 hours .
- Step 2: Catalyzing the reaction with p-toluenesulfonic acid (PTSA) to facilitate cyclization.
- Step 3: Purifying the product via recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction.
Key Optimization: Adjusting solvent polarity (e.g., ethanol vs. dioxane) and reaction time (8–12 hours) improves yield (reported 62–70% for analogous compounds) .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
A combination of techniques is critical:
- X-ray Crystallography: Resolve the crystal structure using SHELX programs (e.g., SHELXL97 for refinement). For example, analogous compounds exhibit a flattened envelope conformation in the pyrimidine ring, with puckering parameters , and .
- Spectroscopy:
- NMR: and NMR to confirm substituent integration (e.g., cyclopropyl protons at δ 1.2–1.5 ppm).
- IR: Validate ester carbonyl stretches near 1700 cm and C–N stretches at 1600 cm.
Cross-validate data with computational tools (e.g., density functional theory for optimized geometries) .
Advanced: How should researchers resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Follow these steps:
Re-refinement: Use SHELXL to check for overfitting (e.g., ) and ensure hydrogen-bonding networks (e.g., N–H···N interactions) are accurately modeled .
Dynamic NMR: Perform variable-temperature NMR to detect conformational flexibility in solution.
Theoretical Modeling: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., deviations > 0.02 Å warrant re-examination) .
Advanced: What experimental design considerations are critical for evaluating its pharmacological activity?
Methodological Answer:
Focus on target-specific assays:
- Kinase Inhibition: Test against CDK2 or EGFR using fluorescence polarization assays. For example, fluorinated analogs inhibit CDK2 at IC values of 0.8–2.4 µM .
- Cytotoxicity: Use MTT assays on tumor cell lines (e.g., HepG2, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) and account for ester hydrolysis in media .
- Apoptosis Markers: Measure caspase-3/7 activation via luminescence assays.
Table 1: Representative Antitumor Data for Analogous Compounds
| Compound | Cell Line (IC, µM) | Target (Inhibition %) |
|---|---|---|
| Ethyl 2-phenyl-5-CF-derivative | HepG2: 1.2 ± 0.3 | CDK2: 78% at 10 µM |
| Ethyl 7-amino-2-hydroxy-derivative | MCF-7: 2.8 ± 0.5 | EGFR: 65% at 10 µM |
Advanced: How can reaction pathways for functionalizing the pyrazolo[1,5-a]pyrimidine core be optimized?
Methodological Answer:
Key strategies include:
- Nucleophilic Substitution: Replace the ethoxy group using NaH/DMF with amines or thiols. Monitor progress via TLC (ethyl acetate/hexane, 3:7) .
- Cyclization: React the ester with hydrazine derivatives to form fused heterocycles (e.g., triazolo-pyrimidines) under microwave irradiation (100°C, 30 min) .
- Photocatalysis: Use Ru(bpy) under blue LED light for C–H functionalization at the cyclopropyl moiety .
Table 2: Reaction Yields Under Varied Conditions
| Reaction Type | Reagent/Condition | Yield (%) |
|---|---|---|
| Ester Hydrolysis | NaOH (1M), EtOH, reflux | 85 |
| Suzuki Coupling | Pd(PPh), KCO, DME | 72 |
| Nitrile Oxidation | KMnO, HO/acetone | 68 |
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation: Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., ethanol, dioxane).
- Waste Disposal: Quench reactions with aqueous NaHCO, and segregate halogenated waste for incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
